

# Structural Elucidation of C14H18BrN5O2: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **C14H18BrN5O2**

Cat. No.: **B12631912**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel small molecule **C14H18BrN5O2**, herein designated as Gemini-Bromide-A. The document details the systematic approach to determining its chemical structure through a combination of modern spectroscopic and spectrometric techniques. This guide serves as a methodological framework for researchers engaged in the discovery and characterization of new chemical entities. Included are detailed experimental protocols, tabulated analytical data, and visual representations of the elucidation workflow and a hypothetical biological signaling pathway.

## Introduction

The identification and structural characterization of novel chemical compounds are foundational to advancements in medicinal chemistry and drug discovery. The molecular formula **C14H18BrN5O2** suggests a complex nitrogen-containing heterocyclic structure, a common feature in biologically active molecules. This guide presents a hypothetical case study for the structural elucidation of a compound with this formula, "Gemini-Bromide-A," to illustrate the integrated application of analytical chemistry techniques.

## Proposed Structure of Gemini-Bromide-A

For the purpose of this guide, a plausible structure for **C14H18BrN5O2**, Gemini-Bromide-A, is proposed as a substituted pyrazolopyrimidine, a scaffold known for its diverse biological activities, including kinase inhibition.

Proposed Structure: 4-bromo-N-(sec-butyl)-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Chemical Structure:

This structure is consistent with the molecular formula and provides a basis for the simulated analytical data presented below.

## Data Presentation

The following tables summarize the quantitative data obtained from various analytical techniques, which collectively support the proposed structure of Gemini-Bromide-A.

### Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Ion                 | Calculated m/z | Observed m/z |
|---------------------|----------------|--------------|
| [M+H] <sup>+</sup>  | 379.0775       | 379.0778     |
| [M+Na] <sup>+</sup> | 401.0594       | 401.0599     |

The observed isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br isotopes) was consistent with the presence of one bromine atom.

### Table 2: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Coupling<br>Constant (J,<br>Hz) | Assignment                   |
|-------------------------------------|--------------|-------------|---------------------------------|------------------------------|
| 8.45                                | s            | 1H          | -                               | H-3 (pyrimidine)             |
| 8.21                                | s            | 1H          | -                               | H-5' (pyrazole)              |
| 7.98                                | s            | 1H          | -                               | H-2' (pyrazole)              |
| 7.65                                | d            | 1H          | 8.5                             | NH                           |
| 4.15                                | m            | 1H          | 6.5, 8.5                        | CH (sec-butyl)               |
| 3.88                                | s            | 3H          | -                               | N-CH <sub>3</sub> (pyrazole) |
| 1.55                                | m            | 2H          | 7.0                             | CH <sub>2</sub> (sec-butyl)  |
| 1.22                                | d            | 3H          | 6.5                             | CH <sub>3</sub> (sec-butyl)  |
| 0.90                                | t            | 3H          | 7.0                             | CH <sub>3</sub> (sec-butyl)  |

**Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz, DMSO- $\text{d}_6$ )**

| Chemical Shift ( $\delta$ , ppm) | Assignment                   |
|----------------------------------|------------------------------|
| 158.2                            | C-6 (pyrimidine)             |
| 154.5                            | C-4 (pyrimidine)             |
| 152.8                            | C-7a (pyrazolo)              |
| 138.1                            | C-5' (pyrazole)              |
| 131.5                            | C-3 (pyrimidine)             |
| 129.2                            | C-2' (pyrazole)              |
| 118.9                            | C-4' (pyrazole)              |
| 102.6                            | C-3a (pyrazolo)              |
| 49.5                             | CH (sec-butyl)               |
| 39.2                             | N-CH <sub>3</sub> (pyrazole) |
| 29.8                             | CH <sub>2</sub> (sec-butyl)  |
| 20.5                             | CH <sub>3</sub> (sec-butyl)  |
| 10.8                             | CH <sub>3</sub> (sec-butyl)  |

**Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                     |
|--------------------------------|-----------|--------------------------------|
| 3350                           | Medium    | N-H stretch                    |
| 2965, 2870                     | Strong    | C-H stretch (aliphatic)        |
| 1620, 1580, 1470               | Strong    | C=N and C=C stretch (aromatic) |
| 1350                           | Medium    | C-N stretch                    |
| 680                            | Strong    | C-Br stretch                   |

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A 1 mg/mL solution of Gemini-Bromide-A was prepared in methanol.
- Instrumentation: Analysis was performed on a Q-TOF mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Mass Analyzer: Time-of-Flight (TOF).
- Data Acquisition: Data was acquired over a mass range of m/z 100-1000. Leucine enkephalin was used as a lock mass for accurate mass measurements.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10 mg of Gemini-Bromide-A was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
- <sup>1</sup>H NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 2.0 s
  - Acquisition Time: 4.0 s
- <sup>13</sup>C NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts were referenced to the residual solvent peak (DMSO at  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of solid Gemini-Bromide-A was placed directly onto the diamond crystal of the attenuated total reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
- Data Acquisition: The spectrum was recorded from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was collected prior to the sample measurement.
- Data Processing: The resulting spectrum was ATR corrected.

## Mandatory Visualizations

### Hypothetical Signaling Pathway

The pyrazolopyrimidine scaffold is a common pharmacophore in kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by Gemini-Bromide-A, targeting a fictitious "Gemini Kinase." Protein kinases are enzymes that covalently modify proteins by attaching phosphate groups to specific amino acid residues.<sup>[1]</sup> This phosphorylation can alter the function of the substrate protein.<sup>[1]</sup> Kinase signaling pathways are often involved in cell growth, differentiation, and survival, and their dysregulation can lead to diseases like cancer.<sup>[1]</sup>





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Elucidation of C14H18BrN5O2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12631912#c14h18brn5o2-structural-elucidation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)